4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine
Overview
Description
4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine is a useful research compound. Its molecular formula is C13H12FN and its molecular weight is 201.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorogenic Reagent for Detection and Analysis of Primary Amines : A study by Chen and Novotny (1997) introduced a new fluorogenic reagent, 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate, effective in detecting and analyzing primary amines and aminated carbohydrates using HPLC, CE, and MALDI/MS methods (Chen & Novotny, 1997).
Determining Enantiomeric Excess of α-Chiral Amines : Rodríguez-Escrich et al. (2005) developed (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a versatile reagent for determining the enantiomeric excess of α-chiral amines, useful for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).
Anion Exchange Polymer Electrolytes : Kim et al. (2011) discussed the use of activated fluorophenyl-amine reaction for creating efficient anion exchange polymer electrolytes. This method allows precise control of cation functionality and direct connection of guanidinium into stable phenyl rings (Kim et al., 2011).
Antitumor Activity : Hao et al. (2017) synthesized 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, which inhibited cancer cell proliferation and showed promising crystal structure for potential anticancer applications (Hao et al., 2017).
Fluorescent Molecular Probes in Biological Systems : Woydziak, Fu, and Peterson (2013) successfully synthesized 4-carboxy-Pennsylvania Green methyl ester, providing an inexpensive alternative for fluorescent molecular probes in biological systems (Woydziak, Fu, & Peterson, 2013).
Evaluation Against Breast and Ovarian Cancers : Bradshaw et al. (2002) discussed the lysyl amide prodrug of 2-(4-aminophenyl)-5-fluorobenzothiazole, which showed potential for clinical evaluation against breast and ovarian cancers with manageable toxic side effects (Bradshaw et al., 2002).
Properties
IUPAC Name |
3-(4-fluorophenyl)-2-methylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c1-9-12(3-2-4-13(9)15)10-5-7-11(14)8-6-10/h2-8H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFYUGKBPVOREL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.